tert-Butyl 4-(pyridin-2-yl)piperazine-1-carboxylate
Description
tert-Butyl 4-(pyridin-2-yl)piperazine-1-carboxylate is a chemical compound that belongs to the class of piperazine derivatives. Piperazine is a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions. The tert-butyl group and the pyridin-2-yl group are attached to the piperazine ring, making this compound a versatile intermediate in organic synthesis and pharmaceutical research.
Properties
IUPAC Name |
tert-butyl 4-pyridin-2-ylpiperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O2/c1-14(2,3)19-13(18)17-10-8-16(9-11-17)12-6-4-5-7-15-12/h4-7H,8-11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOAXZXWTZMDCOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80475015 | |
| Record name | tert-Butyl 4-(pyridin-2-yl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80475015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77278-62-7 | |
| Record name | tert-Butyl 4-(pyridin-2-yl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80475015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Photocatalytic One-Step Synthesis Using Acridine Salt Catalyst
Method Overview:
A recently patented method describes a one-step synthesis of tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate (a close analogue of the target compound) via a visible-light photocatalytic reaction. This method involves:
- Reactants: 2-aminopyridine and piperazine-1-tert-butyl formate.
- Catalyst: Acridine salt as a visible-light photocatalyst.
- Oxidant: 2,2,6,6-tetramethylpiperidine-N-oxide or diphenyl disulfide.
- Solvent: Anhydrous dichloroethane.
- Conditions: Oxygen atmosphere, blue LED irradiation for 10 hours.
- Purification: Column chromatography.
| Component | Amount (Example 1) | Role |
|---|---|---|
| 2-Aminopyridine | 0.2 mmol (1.0 eq) | Pyridine derivative substrate |
| Piperazine-1-tert-butyl formate | 0.2 mmol (1.0 eq) | Piperazine derivative |
| Acridine salt | 0.01 mmol (0.1 eq) | Photocatalyst |
| 2,2,6,6-Tetramethylpiperidine-N-oxide | 0.1 mmol (0.5 eq) | Oxidant |
| Anhydrous dichloroethane | 2 mL | Solvent |
- The reaction proceeds under mild conditions using visible light, avoiding heavy metals and harsh reagents.
- The yield of the target compound reaches up to 95%.
- The process reduces byproducts and shortens the synthetic route.
- The method is safe, cost-effective, and suitable for scale-up industrial production.
| Parameter | Result |
|---|---|
| Reaction time | 10 hours |
| Yield | 94-95% |
| Product appearance | Colorless white solid |
| Purification method | Column chromatography |
This method highlights the use of photocatalysis to achieve efficient C-N bond formation between the pyridine and piperazine moieties in one step, under environmentally benign conditions.
Synthesis via N-Boc-Piperazine and Pyridine Derivatives in Autoclave
Method Overview:
Another approach involves the reaction of N-Boc-piperazine with pyridine derivatives under elevated temperature and pressure in an autoclave:
- Reactants: Pyridine derivative (such as 4-pyridinyl carbamoyl compound) and N-Boc-piperazine.
- Catalyst: 1-Methylpyrrolidine as a catalyst.
- Solvent: 1,4-Dioxane.
- Conditions: Autoclave at 160 °C, 1 MPa pressure, stirring at 385 rpm for 6 hours.
- Post-reaction: Concentration and purification by column chromatography.
- Conversion to hydrochloride salt by treatment with 36% HCl.
Reaction Summary:
| Component | Amount (Example) | Role |
|---|---|---|
| Pyridine derivative | ~600 mmol | Substrate |
| N-Boc-piperazine | ~725 mmol | Piperazine source |
| 1-Methylpyrrolidine | ~600 mmol | Catalyst |
| 1,4-Dioxane | 400 mL | Solvent |
- The reaction under pressure and heat facilitates amide bond formation.
- Yields vary; for example, compound 6 was obtained in 17% yield after purification.
- The hydrochloride salt form of the product can be isolated in high purity and yield (~91-94%).
- The method is scalable and suitable for bulk synthesis.
- Uses commercially available starting materials.
- Provides a route to protected piperazine derivatives.
- Allows isolation of stable hydrochloride salts for further use.
- Requires high temperature and pressure conditions.
- Moderate yields in some steps necessitate optimization for industrial scale.
This method is well-documented in synthetic organic chemistry for preparing piperazine-pyridine derivatives with carbamate protection.
Multi-Step Synthetic Routes Involving Boc Protection and Subsequent Functionalization
Method Overview:
Supporting information from detailed synthetic studies describes preparation of Boc-protected piperazine intermediates such as tert-butyl (2-bromoethyl)carbamate and tert-butyl (3-bromopropyl)carbamate, which serve as precursors for further functionalization to yield the target compound.
- Boc protection of bromoalkyl amines using di-tert-butyl dicarbonate (Boc2O) in dichloromethane at 0 °C to room temperature.
- Work-up involving aqueous washes (NH4Cl, NaHCO3, brine), drying, and concentration.
- Subsequent substitution reactions using organotin reagents or azides to build the piperazine ring system.
- Final purification by chromatography.
| Step | Conditions |
|---|---|
| Boc protection | Boc2O, CH2Cl2, 0 °C to rt, 18 h |
| Work-up | Aqueous washes, drying over Na2SO4 |
| Purification | Column chromatography |
- The Boc protection step proceeds with near quantitative yield (~99%).
- The intermediates are stable and can be used in subsequent synthetic transformations.
- The methodology allows modular assembly of piperazine derivatives with pyridine substituents.
- Detailed NMR and mass spectrometry data confirm product identity and purity.
This multi-step approach is valuable for complex molecule synthesis where precise control over substitution patterns is required.
Comparative Summary Table of Preparation Methods
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution
The piperazine nitrogen participates in nucleophilic substitution reactions with activated aromatic halides. For example, coupling with 2,4-dichloropyridine under palladium catalysis yields regioselective products:
This reaction highlights the preference for substitution at the 4-position of the pyridine ring due to electronic and steric factors.
Deprotection of the Boc Group
The tert-butyloxycarbonyl group is cleaved under acidic conditions to regenerate the free piperazine:
| Reaction Parameter | Conditions |
|---|---|
| Reagent | HCl (4 M in 1,4-dioxane) |
| Solvent | Dichloromethane |
| Time | 3–24 hours |
| Product | 1-(4-Chloropyridin-2-yl)piperazine hydrochloride |
This step is critical for subsequent functionalization of the piperazine nitrogen in drug discovery workflows.
Electrophilic Aromatic Substitution
The pyridine ring undergoes chlorination at the 4-position when treated with N-chlorosuccinimide (NCS):
This reaction demonstrates the activation of the pyridine ring toward electrophilic attack under acidic conditions.
Catalytic Hydrogenation
Nitro intermediates in synthetic pathways are reduced to amines using hydrogen gas:
| Reaction Parameter | Conditions |
|---|---|
| Substrate | tert-Butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate |
| Catalyst | Palladium on carbon (Pd/C) |
| Solvent | Toluene |
Scientific Research Applications
Chemical Synthesis and Preparation Methods
The synthesis of tert-butyl 4-(pyridin-2-yl)piperazine-1-carboxylate typically involves the reaction of piperazine derivatives with pyridine-containing compounds. Recent advancements have introduced photocatalytic methods that enhance yield and reduce byproducts.
Synthesis Route
A common synthetic route involves:
- Reactants : 2-Aminopyridine and piperazine-1-tert-butyl formate.
- Catalyst : Acridine salt as a photocatalyst.
- Solvent : Anhydrous dichloroethane.
- Conditions : Light irradiation in the presence of an oxidant.
This method allows for a one-step synthesis that improves efficiency and environmental safety compared to traditional methods, which often involve multiple steps and hazardous materials .
The compound exhibits promising biological activities, particularly in cancer research. Its structural features enable it to interact with various biological targets, notably phosphoglycerate dehydrogenase (PHGDH), an enzyme crucial for serine biosynthesis in cancer cells.
Pharmacological Profiles
The pharmacological profiles of compounds containing the piperazine moiety are often enhanced by modifications to their structure. Variations in substituents on the pyridine ring can significantly affect binding affinity and selectivity towards biological targets.
Structure-Activity Relationships (SAR)
Studies have shown that:
- The presence of electron-withdrawing groups like trifluoromethyl enhances potency against PHGDH.
- Modifications to the piperazine or pyridine rings can lead to substantial changes in biological activity .
Case Studies and Research Findings
Several studies have documented the efficacy of this compound in various applications:
Anticancer Activity
In high-throughput screening assays, compounds similar to this one were identified as effective inhibitors of PHGDH. These studies demonstrated low micromolar inhibition and significant tumor growth reduction in xenograft models .
Pharmacological Enhancements
A review highlighted derivatives containing fluorinated groups exhibiting improved solubility and metabolic stability compared to non-fluorinated analogs. These enhancements contribute to their potential therapeutic applications .
Mechanism of Action
The mechanism of action of tert-butyl 4-(pyridin-2-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The piperazine ring can interact with various enzymes and receptors, modulating their activity. The pyridinyl group can enhance the compound’s binding affinity to target proteins, while the tert-butyl group can improve its pharmacokinetic properties by increasing its stability and solubility .
Comparison with Similar Compounds
tert-Butyl 4-(pyridin-2-yl)piperazine-1-carboxylate can be compared with other piperazine derivatives, such as:
tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate: Similar in structure but with an amino group instead of a pyridinyl group.
tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate: Contains an ethoxy-oxoethyl group instead of a pyridinyl group.
tert-Butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate: Contains a hydrazino-oxoethyl group instead of a pyridinyl group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Biological Activity
tert-Butyl 4-(pyridin-2-yl)piperazine-1-carboxylate is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews its biological activity, mechanisms of action, and relevant research findings, including synthesis methods and case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Chemical Formula : C14H22N4O2
- Molecular Weight : 278.35 g/mol
- CAS Number : 571188-59-5
The presence of the pyridin-2-yl group contributes to its unique chemical properties, allowing for specific interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The interaction can modulate the activity of these proteins, influencing several biological pathways. For instance, it has been shown to inhibit certain kinases, which are crucial in cell signaling pathways.
Biological Activity Overview
The compound exhibits a range of biological activities, including:
- Antimicrobial Activity : Similar piperazine derivatives have demonstrated significant antimicrobial properties against various pathogens.
- Antitubercular Activity : In a study evaluating derivatives for anti-tubercular effects against Mycobacterium tuberculosis, some compounds showed promising results with low MIC values .
Study 1: Antitubercular Activity
A series of compounds related to this compound were synthesized and tested for their anti-tubercular activity. The most active compounds had MIC values as low as 1.56 μg/mL against Mycobacterium tuberculosis, indicating strong potential for further development in treating tuberculosis .
Study 2: Inhibition of Kinases
Research has indicated that this compound can inhibit specific kinases involved in cancer cell proliferation. In vitro assays demonstrated that modifications to the piperazine core could enhance potency against these targets, leading to the identification of more effective derivatives .
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Formation of the Piperazine Ring : Starting materials undergo cyclization to form the piperazine structure.
- Introduction of the Pyridine Group : A pyridine derivative is introduced through nucleophilic substitution.
- Carboxylation : The tert-butyl ester is formed via carboxylic acid derivatization.
Each step requires careful optimization of reaction conditions to maximize yield and purity .
Comparative Analysis with Similar Compounds
To understand the uniqueness and potential applications of this compound, a comparison with similar compounds is essential:
| Compound Name | Structural Features | Notable Activities |
|---|---|---|
| Tert-butyl 4-(6-amino-pyridin-3-yl)piperazine-1-carboxylate | Similar piperazine core; different pyridine substitution | Antimicrobial properties |
| Tert-butyl 4-(4-amino-benzyl)piperazine-1-carboxylate | Aromatic substitution; enhanced lipophilicity | Potential FAK inhibition |
| Tert-butyl 4-(3-cyanophenyl)piperazine-1-carboxylate | Cyanophenyl group; varied electronic properties | Antimicrobial activity |
This table highlights how variations in structural features can lead to different biological activities, emphasizing the potential for optimizing derivatives for specific therapeutic applications.
Q & A
Q. What are the standard synthetic routes for tert-butyl 4-(pyridin-2-yl)piperazine-1-carboxylate, and how can reaction conditions be optimized for high yield?
The synthesis typically involves multi-step nucleophilic substitution or coupling reactions. For example, a pyridinyl-piperazine intermediate is reacted with tert-butyl dicarbonate under inert conditions (e.g., nitrogen atmosphere) in polar aprotic solvents like dichloromethane or THF. Catalysts such as DMAP (4-dimethylaminopyridine) may enhance reaction efficiency. Optimization includes controlling temperature (0–25°C), stoichiometric ratios (1:1.2 for amine:carbamate), and purification via column chromatography (silica gel, ethyl acetate/hexane) . Yield improvements (≥80%) are achievable by monitoring reaction progress with TLC or HPLC .
Q. How can purity and structural integrity of the compound be validated post-synthesis?
Purity is assessed via HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm. Structural confirmation requires spectroscopic techniques:
- NMR : -NMR (CDCl₃) should show characteristic peaks for the tert-butyl group (δ 1.4 ppm, singlet) and pyridinyl protons (δ 8.1–8.3 ppm, multiplet) .
- Mass Spectrometry : ESI-MS should display the molecular ion peak at m/z 306.4 ([M+H]⁺) .
- IR : Confirm carbonyl (C=O) stretch at ~1680 cm⁻¹ .
Advanced Research Questions
Q. What strategies resolve contradictions in crystallographic data during structural elucidation?
Discrepancies in X-ray diffraction data (e.g., bond lengths/angles) require iterative refinement using software like SHELXL . For example:
- Apply restraints for thermal parameters of disordered tert-butyl groups.
- Validate hydrogen bonding networks (e.g., N–H···O interactions) against electron density maps. Cross-validate with DFT calculations (B3LYP/6-31G*) to reconcile experimental and theoretical geometries .
Q. How does the electronic nature of the pyridinyl substituent influence reactivity in cross-coupling reactions?
The pyridine ring’s electron-deficient nature directs electrophilic substitution at the para position. For Suzuki-Miyaura couplings, the 2-pyridinyl group coordinates palladium catalysts, accelerating oxidative addition. Reactivity is enhanced using Pd(PPh₃)₄ (5 mol%) and K₂CO₃ in dioxane/water (3:1) at 80°C. Monitor regioselectivity via LC-MS to avoid side products from competing piperazine N-alkylation .
Q. What analytical approaches distinguish isomeric byproducts in piperazine-functionalized derivatives?
- Chiral HPLC (Chiralpak IA column, hexane/ethanol) resolves enantiomers of aminoethyl-piperazine derivatives.
- 2D NMR (NOESY, HSQC) identifies spatial proximity of protons in regioisomers (e.g., para vs. ortho substitution on pyridine) .
- X-ray crystallography provides definitive stereochemical assignment, particularly for diastereomers formed during Boc-deprotection .
Methodological Considerations
Q. How should reaction conditions be modified to scale up synthesis without compromising purity?
- Use flow chemistry for exothermic steps (e.g., Boc protection) to maintain temperature control.
- Replace column chromatography with recrystallization (ethanol/water) for large batches.
- Implement in-line FTIR for real-time monitoring of intermediate formation .
Q. What protocols mitigate degradation during long-term storage of the compound?
Store under argon at –20°C in amber vials. Pre-purge solvents (acetonitrile, DMSO) with nitrogen to prevent oxidation. Periodically validate stability via -NMR; degradation manifests as new peaks near δ 1.2 ppm (hydrolysis of tert-butyl group) .
Data Contradiction Analysis
Q. How to address discrepancies between computational and experimental pKa values for the piperazine nitrogen?
Experimental pKa (determined via potentiometric titration in 0.1 M KCl) may differ from DFT predictions (e.g., ΔpKa > 1). Adjust solvation models (e.g., SMD instead of PCM) and include explicit water molecules in calculations. Validate with UV-pH titration (λ = 260 nm) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
